molecular formula C11H16N2 B137559 2,3-Dimethyl-5-pent-1-enylpyrazine CAS No. 143901-63-7

2,3-Dimethyl-5-pent-1-enylpyrazine

Katalognummer: B137559
CAS-Nummer: 143901-63-7
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: HKLMFPKJBJKHMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl-5-pent-1-enylpyrazine is a nitrogen-containing heterocyclic compound. It belongs to the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, organic materials, and natural products. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with dimethyl and pentenyl groups.

Vorbereitungsmethoden

The synthesis of 2,3-Dimethyl-5-pent-1-enylpyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrazine with pent-1-en-1-yl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods ensure consistent quality and scalability for commercial applications.

Analyse Chemischer Reaktionen

2,3-Dimethyl-5-pent-1-enylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentenyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-5-pent-1-enylpyrazine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-5-pent-1-enylpyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

2,3-Dimethyl-5-pent-1-enylpyrazine can be compared with other similar compounds, such as:

    2,3-Dimethyl-5-(1-propenyl)pyrazine: This compound has a similar structure but with a propenyl group instead of a pentenyl group.

    2,5-Dimethyl-3-(1-methylpropyl)pyrazine: Another related compound with a different substitution pattern on the pyrazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

143901-63-7

Molekularformel

C11H16N2

Molekulargewicht

176.26 g/mol

IUPAC-Name

2,3-dimethyl-5-pent-1-enylpyrazine

InChI

InChI=1S/C11H16N2/c1-4-5-6-7-11-8-12-9(2)10(3)13-11/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

HKLMFPKJBJKHMT-UHFFFAOYSA-N

SMILES

CCCC=CC1=CN=C(C(=N1)C)C

Kanonische SMILES

CCCC=CC1=CN=C(C(=N1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.